o-Fluorobenzylideneaniline
Description
o-Fluorobenzylideneaniline is a Schiff base derivative formed by the condensation of o-fluorobenzaldehyde with aniline. This compound features a fluorinated aromatic ring at the ortho position of the benzylidene moiety, which significantly influences its electronic and steric properties. Schiff bases like this compound are widely studied for their applications in coordination chemistry, catalysis, and materials science due to their ability to act as ligands and their tunable photophysical properties .
Properties
Molecular Formula |
C13H10FN |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H |
InChI Key |
WCDACKTWTUEJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Fluorobenzylideneaniline typically involves the condensation reaction between o-fluorobenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
o-Fluorobenzaldehyde+Aniline→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Fluorobenzylideneaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form o-fluorobenzylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: o-Fluoronitrobenzylideneaniline.
Reduction: o-Fluorobenzylamine.
Substitution: o-Methoxybenzylideneaniline (when fluorine is replaced by methoxy group).
Scientific Research Applications
Chemistry: o-Fluorobenzylideneaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity due to the presence of the fluorine atom makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorescent properties allow for easy detection and analysis in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of o-Fluorobenzylideneaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of o-fluorobenzylideneaniline, a comparative analysis with analogous compounds is essential. Below is a detailed comparison based on substituent effects, reactivity, and applications.
Substituent Position: Ortho vs. Para Fluorination
- This compound : The ortho-fluorine atom introduces steric hindrance and electron-withdrawing effects, which reduce planarity in the Schiff base structure. This may lower thermal stability compared to para-substituted analogs but enhances selectivity in metal coordination due to restricted rotation .
- N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (): This para-fluorinated derivative lacks steric constraints, allowing greater conjugation and higher thermal stability.
Comparison with Non-Fluorinated Analogs
- Benzylideneaniline (parent compound): Without fluorine substitution, this compound exhibits higher basicity and less electronegativity. It is more prone to hydrolysis under acidic conditions compared to fluorinated derivatives.
- The absence of the imine group (-CH=N-) results in lower chemical versatility but higher stability in aqueous environments.
Toxicological and Environmental Profiles
- Chlorinated Analogs (e.g., meta-Chloroaniline, ): Chlorine substituents increase toxicity and environmental persistence. In contrast, fluorinated compounds like this compound are generally less toxic due to weaker C-F bond reactivity .
- Ortho-Phenetidine (): This ethoxy-substituted aniline derivative shows higher solubility in polar solvents compared to fluorinated Schiff bases. However, it poses significant chronic toxicity risks, including nephrotoxicity, which are less documented for fluorinated analogs .
Key Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Toxicity Profiles
| Compound | Acute Toxicity (LD₅₀, rat) | Environmental Persistence |
|---|---|---|
| This compound | Not available | Low (fluorine reduces bioaccumulation) |
| meta-Chloroaniline | 250 mg/kg | High |
| Ortho-Phenetidine | 1,200 mg/kg | Moderate |
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